molecular formula C18H18O3 B1214055 Obovatol CAS No. 83864-78-2

Obovatol

Cat. No. B1214055
CAS RN: 83864-78-2
M. Wt: 282.3 g/mol
InChI Key: OPGPFZQBCIAFLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Obovatol is a biphenolic anti-inflammatory, anxiolytic, and nootropic isolated from the bark of Magnolia obovata . It is a biphenyl lignan .


Molecular Structure Analysis

Obovatol has a molecular formula of C18H18O3 . Its average mass is 282.334 Da and its monoisotopic mass is 282.125580 Da .


Chemical Reactions Analysis

A study has reported the synthesis of novel obovatol-based phenazine derivatives . These derivatives were semi-synthesized from obovatol isolated from the leaves of Magnolia obovata Thunb .


Physical And Chemical Properties Analysis

Obovatol has a molecular formula of C18H18O3 . Its average mass is 282.334 Da and its monoisotopic mass is 282.125580 Da .

Scientific Research Applications

Neuroinflammation Attenuation

Obovatol, derived from Magnolia obovata, has shown potential in attenuating neuroinflammation. A study by J. Ock et al. (2010) in the British Journal of Pharmacology explored its effects on microglial activation, a key component in neuroinflammation and neurodegeneration. Obovatol's mechanism of action involves modulating redox regulation.

Anxiolytic-like Effects

Research by Jeong-Ju Seo et al. (2007) in Progress in Neuro-Psychopharmacology and Biological Psychiatry investigated obovatol's anxiolytic-like effects through activation of GABA/benzodiazepine receptors. This study highlighted its potential in modulating anxiety-related behaviors in mice.

Anti-inflammatory Activity

Obovatol also exhibits anti-inflammatory properties, as demonstrated by M. Choi et al. (2007) in the European Journal of Pharmacology. The study focused on its effects on nitric oxide production and NF-kappaB/MAP kinases in lipopolysaccharide-treated RAW 264.7 cells, suggesting its potential as an anti-inflammatory agent.

Inhibition of Inflammasome Activation

In the field of immunology, a study by Jeongeun Kim et al. (2019) in Phytomedicine revealed that obovatol inhibits NLRP3, AIM2, and non-canonical inflammasome activation, indicating its role in mitigating inflammatory diseases.

Apoptotic Induction in Acute Myeloid Leukemia

A study by Hyeng-Soo Kim et al. (2014) in the International Journal of Molecular Medicine presented the apoptotic effects of obovatol in acute myeloid leukemia (AML) cells, suggesting its potential as a therapeutic agent for leukemia.

Vascular Smooth Muscle Cell Proliferation Inhibition

Obovatol also impacts cardiovascular health. Y. Lim et al. (2010) in Atherosclerosis found that obovatol inhibits vascular smooth muscle cell proliferation and intimal hyperplasia, highlighting its potential in treating restenosis and atherosclerosis.

Antiplatelet Activity

The compound's effects on platelet activation and thrombosis were investigated by E. Park et al. (2011) in the Journal of Atherosclerosis and Thrombosis, suggesting its potential in cardiovascular disease management.

Antitumor Effects

Obovatol's antitumor properties were explored by H. Kim et al. (2016) in Phytotherapy Research, focusing on its cytotoxicity in non-small cell lung cancer cells and its mechanism involving C/EBP Homologous Protein activation.

Metabolic Study in Human Liver Microsomes

Joo et al. (2013) in Biopharmaceutics & Drug Disposition conducted a study on the metabolism of obovatol and its effects on cytochrome P450 enzyme activities in human liver microsomes, contributing to understanding its pharmacokinetics.

Growth Inhibitory Effects in Cancer

So Yong Lee et al. (2008) in the European Journal of Pharmacology reported obovatol's inhibitory effects on prostate and colon cancer cell growth, highlighting its potential in cancer therapy.

Safety And Hazards

Obovatol is used for research purposes and is not intended for human or veterinary diagnostic or therapeutic use . It does not pose any significant hazards and does not require any special measures for handling .

properties

IUPAC Name

5-prop-2-enyl-3-(4-prop-2-enylphenoxy)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-3-5-13-7-9-15(10-8-13)21-17-12-14(6-4-2)11-16(19)18(17)20/h3-4,7-12,19-20H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGPFZQBCIAFLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=C(C=C1)OC2=CC(=CC(=C2O)O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601003992
Record name 5-(Prop-2-en-1-yl)-3-[4-(prop-2-en-1-yl)phenoxy]benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601003992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Obovatol

CAS RN

83864-78-2
Record name Obovatol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83864-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Obovatol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083864782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Obovatol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364150
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Prop-2-en-1-yl)-3-[4-(prop-2-en-1-yl)phenoxy]benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601003992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Obovatol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6SZX78NXA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,100
Citations
J Ock, HS Han, SH Hong, SY Lee… - British journal of …, 2010 - Wiley Online Library
… Affinity chromatography followed by mass spectrometric analysis identified peroxiredoxin 2 (Prx2) as one of the molecular targets of obovatol. The current study using obovatol as a …
Number of citations: 76 bpspubs.onlinelibrary.wiley.com
DY Choi, JW Lee, J Peng, YJ Lee… - Journal of …, 2012 - Wiley Online Library
… of obovatol, a biphenolic compound isolated from Magnolia obovata. In this study, we examined the effect of obovatol … attenuated by administration of obovatol. When we analyzed with …
Number of citations: 46 onlinelibrary.wiley.com
DY Choi, JW Lee, G Lin, YK Lee, YH Lee… - Neurochemistry …, 2012 - Elsevier
… data for obovatol, we assumed that obovatol might own similar pharmacokinetic parameters to those of 4-O-methylhonokiol, since chemical structure of obovatol is close to that of 4-O-…
Number of citations: 89 www.sciencedirect.com
MS Choi, SH Lee, HS Cho, Y Kim, YP Yun… - European Journal of …, 2007 - Elsevier
… It was also found that obovatol inhibited the activation of … we treated obovatol alone or the combination of obovatol with … treated with the combination of obovatol with U0126 (an ERK …
Number of citations: 111 www.sciencedirect.com
JJ Seo, SH Lee, YS Lee, BM Kwon, Y Ma… - Progress in Neuro …, 2007 - Elsevier
… Spontaneous locomotor activity also was inhibited by obovatol. Obovatol selectively increased the GABA A receptors α 1 subunit expression in amygdala of mouse brain. Obovatol also …
Number of citations: 81 www.sciencedirect.com
DY Choi, YJ Lee, SY Lee, YM Lee, HH Lee… - Archives of pharmacal …, 2012 - Springer
… In this study, we investigated the effects of obovatol on memory dysfunction, which was … mechanism of obovatol in this setup. In conclusion, this study showed that obovatol stabilized …
Number of citations: 29 link.springer.com
J Kim, H Ahn, BC Han, H Shin, JC Kim, EM Jung, J Kim… - Phytomedicine, 2019 - Elsevier
Background Obovatol, a biphenolic chemical originating from Magnolia obovata, has been utilized as a traditional medicine for the treatment of inflammatory diseases. Inflammasome …
Number of citations: 21 www.sciencedirect.com
K ITO, T IIDA, K ICHINO, M TSUNEZUKA… - Chemical and …, 1982 - jstage.jst.go.jp
Two new biphenyl ether lignans, named obovatol (1) and obovatal (2) were isolated from the leaves of Magnolia obooata THUNB.(Magnoliaceae) and their chemical structures were …
Number of citations: 108 www.jstage.jst.go.jp
EWC Chan, SK Wong, HT Chan - Natural Product Sciences, 2021 - dbpia.co.kr
… only observed in obovatol. The disparity in pharmacological properties of obovatol and obovatal may be attributed to the ‒CHO group present in obovatal but absent in obovatol. From …
Number of citations: 2 www.dbpia.co.kr
SK Lee, HN Kim, YR Kang, CW Lee, HM Kim… - Bioorganic & medicinal …, 2008 - Elsevier
… , obovatol exhibited more potent antitumor activity than honolkiol. In addition, DNA flow cytometric analysis shows that obovatol … Thus, we suggest that obovatol is a potent inducer of cell …
Number of citations: 48 www.sciencedirect.com

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